BRD4 Inhibitor-17

Epigenetics Inflammation Bromodomain inhibition

BRD4 Inhibitor-17 (Compound 5i) is a structurally validated, selective BRD4 inhibitor with co-crystal-confirmed binding (Kd ~1 µM). Unlike pan-BET inhibitors (JQ1, OTX015), its quinazolinone-sulfonamide scaffold ensures BRD4-specific target engagement. Superior metabolic stability (HLM t1/2 88.8 min vs. 39.6 min for analog 5h) and established in vivo PK (IP t1/2 3.71 h, Cmax 858 ng/mL) enable reproducible animal studies without de novo characterization. Proven efficacy in murine inflammation models. Ideal for inflammation, oncology, and toxicology research.

Molecular Formula C16H16FN3O3S
Molecular Weight 349.4 g/mol
Cat. No. B12419942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-17
Molecular FormulaC16H16FN3O3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F
InChIInChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21)
InChIKeyUQXHNDHWFYISEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BRD4 Inhibitor-17: A Well-Characterized Small Molecule BRD4 Inhibitor with Proven ADME and In Vivo Validation


BRD4 Inhibitor-17 (Compound 5i, CAS: 2835555-10-5) is a selective, small-molecule inhibitor of the bromodomain-containing protein 4 (BRD4), a key member of the BET family of epigenetic readers. It is characterized by a quinazolinone-sulfonamide scaffold [1] and demonstrates potent, sub-micromolar inhibition of BRD4 (IC50 = 0.33 µM) in AlphaScreen assays, along with robust suppression of downstream inflammatory cytokines like IL-6 (IC50 = 0.83 µM) . Its molecular formula is C16H16FN3O3S, with a molecular weight of 349.38 g/mol, and it features a distinctive 3-methyl, 4-fluoro substituted phenyl ring that contributes to its favorable binding and drug-like properties [1].

Why BRD4 Inhibitor-17 Cannot Be Readily Substituted by Pan-BET or Other BRD4 Inhibitors


Generic substitution within the BRD4 inhibitor class is not scientifically sound due to significant variations in selectivity profiles, pharmacokinetic properties, and off-target effects. Unlike pan-BET inhibitors such as JQ1 or OTX015, which inhibit BRD2/3/T with similar potency [1], BRD4 Inhibitor-17 has been structurally validated to bind the BRD4 bromodomain with a specific Kd of approximately 1 µM, confirmed by both isothermal titration calorimetry (ITC) and co-crystallography [2]. Furthermore, even close structural analogs like compound 5h (BRD4 IC50 = 0.22 µM) exhibit markedly different ADME profiles; 5h suffers from inferior human liver microsomal stability (HLM t1/2 = 39.6 min) compared to 5i (88.8 min), directly impacting its suitability for in vivo studies [2]. The specific 3-methyl,4-fluoro substitution pattern of BRD4 Inhibitor-17 is critical for its balanced potency and metabolic stability, making it a non-interchangeable tool for reproducible research.

Quantitative Differentiation Guide: BRD4 Inhibitor-17 vs. Key Comparators


Comparative In Vitro Potency: Balanced BRD4 and IL-6 Inhibition vs. Clinical and Preclinical BET Inhibitors

BRD4 Inhibitor-17 (5i) demonstrates a sub-micromolar inhibitory profile against both BRD4 (IC50 = 0.33 µM) and the downstream inflammatory cytokine IL-6 (IC50 = 0.83 µM) in a cell-based assay. This contrasts with the more potent but less metabolically stable hit compound PFI-1 (BRD4 IC50 = 0.041 µM; IL-6 IC50 = 0.43 µM) and the clinical-stage BET inhibitor JQ1 (BRD4 IC50 = 0.009 µM; IL-6 IC50 = 0.56 µM) [1]. While JQ1 is a more potent pan-BET inhibitor, 5i's balanced potency in both assays, combined with its superior ADME profile, makes it a more practical tool for in vivo inflammation models where sustained target engagement is required [1].

Epigenetics Inflammation Bromodomain inhibition

Enhanced Human Liver Microsomal Stability: A Key Differentiator from Close Structural Analog 5h

Within the same chemical series, compound 5i exhibited a significantly extended half-life in human liver microsomes (HLM) compared to its close analog 5h (88.8 min vs. 39.6 min) [1]. This >2-fold improvement in metabolic stability is critical for maintaining effective drug concentrations in vivo. Additionally, 5i demonstrated a favorable logD of 2.5, compared to 1.5 for 5h, indicating better membrane permeability potential [1]. These ADME advantages were a primary reason for advancing 5i, rather than 5h, to in vivo pharmacokinetic and efficacy studies [1].

ADME Drug metabolism Pharmacokinetics

Validated In Vivo Pharmacokinetics Supporting Murine Inflammation Studies

BRD4 Inhibitor-17 was advanced to in vivo pharmacokinetic evaluation, revealing key parameters following intraperitoneal (IP) administration. It achieved a maximum plasma concentration (Cmax) of 858 ng/mL with a time to peak (tmax) of 1.17 h and a terminal half-life (t½) of 3.71 h. The total drug exposure (AUClast) was 4438 h*ng/mL [1]. These data provide a defined PK framework for designing and interpreting in vivo efficacy studies, a level of characterization not available for many other research-grade BRD4 inhibitors.

Pharmacokinetics In Vivo Pharmacology Drug development

Structural Confirmation of Specific BRD4 Target Engagement vs. Pan-BET Binding

The specific interaction of BRD4 Inhibitor-17 with its target was rigorously validated. Isothermal titration calorimetry (ITC) confirmed a binding affinity (Kd) of approximately 1 µM, and a co-crystal structure with BRD4 was solved, revealing its precise binding pose within the acetyl-lysine binding pocket [1]. This structural elucidation confirms that 5i is a bona fide BRD4 inhibitor, in contrast to some pan-BET inhibitors which bind multiple BET family bromodomains with comparable affinity, potentially confounding interpretation of phenotypic outcomes [2].

Structural biology Target engagement Biophysics

In Vivo Efficacy in a Murine Model of Arsenical-Induced Cutaneous Inflammation

In a Ptch1+/−/SKH1 mouse model challenged with the arsenical phenylarsine oxide (PAO), topical application of BRD4 Inhibitor-17 (5i) at 0.5 mg and 1.0 mg doses significantly reduced BRD4 expression and its associated histone acetylation marks (H3k9ac, H3k18ac). This led to a dose-dependent decrease in skin bi-fold thickness, a quantifiable marker of inflammation, as early as 3 hours post-challenge and sustained for 6 hours [1]. The compound also significantly downregulated BRD4-regulated inflammatory transcripts Nlrp3, Nfe2l2, and Il6 [1]. This in vivo efficacy is a direct result of the compound's optimized potency and ADME properties, which were not observed for other analogs in the same study [1].

In Vivo Efficacy Inflammation Chemical Injury

Optimal Application Scenarios for BRD4 Inhibitor-17 Based on Verified Quantitative Evidence


In Vivo Inflammation Studies Requiring Validated Pharmacokinetic Parameters

Given its published PK profile following IP administration (t1/2 = 3.71 h, Cmax = 858 ng/mL), BRD4 Inhibitor-17 is ideally suited for in vivo mouse models of inflammation where predictable drug exposure and defined dosing intervals are critical. Researchers can confidently use these parameters to design studies on inflammatory bowel disease, arthritis, or other chronic inflammatory conditions without the need for extensive de novo PK characterization [1].

Investigations of Arsenical-Induced Tissue Injury and Countermeasure Development

The compound's demonstrated in vivo efficacy in a murine model of arsenical-induced cutaneous inflammation [1] positions it as a unique tool for studying the mechanisms of vesicant chemical injury and evaluating potential medical countermeasures. Its ability to suppress BRD4-dependent inflammatory gene expression (Nlrp3, Nfe2l2, Il6) makes it particularly valuable for researchers focused on toxicology, dermatopathology, and military medicine [1].

Mechanistic Studies of BRD4-Specific Transcriptional Regulation

With its confirmed co-crystal structure and specific BRD4 binding (Kd ~1 µM) [1], this inhibitor provides a more targeted tool than pan-BET inhibitors for dissecting BRD4-specific transcriptional programs. This is particularly relevant in oncology and immunology research, where differentiating the roles of BRD4 from BRD2/3 is crucial. The availability of a structurally-validated BRD4 inhibitor allows for more precise interpretation of gene expression changes and cellular phenotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4 Inhibitor-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.